molecular formula C16H25N3O3 B10966351 N-(3,4-dimethoxyphenyl)-4-propylpiperazine-1-carboxamide

N-(3,4-dimethoxyphenyl)-4-propylpiperazine-1-carboxamide

Cat. No.: B10966351
M. Wt: 307.39 g/mol
InChI Key: FQPWQBKBIBFVNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-DIMETHOXYPHENYL)-4-PROPYL-1-PIPERAZINECARBOXAMIDE is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 3,4-dimethoxyphenyl group and a propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-DIMETHOXYPHENYL)-4-PROPYL-1-PIPERAZINECARBOXAMIDE typically involves the reaction of 3,4-dimethoxyphenylamine with 4-propylpiperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The resulting product is then purified using column chromatography to obtain the desired compound .

Industrial Production Methods

In an industrial setting, the production of N-(3,4-DIMETHOXYPHENYL)-4-PROPYL-1-PIPERAZINECARBOXAMIDE can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and increased yield. The use of automated purification systems also enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-DIMETHOXYPHENYL)-4-PROPYL-1-PIPERAZINECARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(3,4-DIMETHOXYPHENYL)-4-PROPYL-1-PIPERAZINECARBOXAMIDE involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,4-DIMETHOXYPHENYL)-4-PROPYL-1-PIPERAZINECARBOXAMIDE stands out due to its unique combination of a piperazine ring with a 3,4-dimethoxyphenyl group and a propyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C16H25N3O3

Molecular Weight

307.39 g/mol

IUPAC Name

N-(3,4-dimethoxyphenyl)-4-propylpiperazine-1-carboxamide

InChI

InChI=1S/C16H25N3O3/c1-4-7-18-8-10-19(11-9-18)16(20)17-13-5-6-14(21-2)15(12-13)22-3/h5-6,12H,4,7-11H2,1-3H3,(H,17,20)

InChI Key

FQPWQBKBIBFVNZ-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCN(CC1)C(=O)NC2=CC(=C(C=C2)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.